(R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H12Cl3FN2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-5-fluoropyridine.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon on the pyridine ring.
Chiral Resolution: The chiral center is resolved using chiral catalysts or reagents to obtain the desired enantiomer, ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyridine ring.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrrolidine ring, such as pyrrolidones.
Reduction Products: Reduced forms of the pyrrolidine ring, such as pyrrolidines with different degrees of saturation.
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicine, ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride is investigated for its potential therapeutic effects. It may act on specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine: Lacks the chiral center and dihydrochloride salt form.
2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Schiff bases: Modified with Schiff base functionality for different biological activities.
Uniqueness
®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its chiral nature and the presence of both chloro and fluoro substituents on the pyridine ring
Properties
IUPAC Name |
2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVSKBBUCHRGQP-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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